

Technical Guide: Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

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Compound of Interest

Compound Name: 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Cat. No.: B1384218

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This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Amino-5-iodo-6-methyl-4-pyrimidinol**, a key intermediate for researchers, scientists, and professionals in drug development. The document details the chemical properties of the reactants and products, a proposed experimental protocol, and a visual representation of the synthesis workflow.

Overview of the Synthesis

The synthesis of **2-Amino-5-iodo-6-methyl-4-pyrimidinol** is achieved through the electrophilic iodination of the starting material, 2-Amino-6-methyl-4-pyrimidinol. The pyrimidine ring is activated towards electrophilic substitution by the presence of the amino and hydroxyl groups. N-Iodosuccinimide (NIS) in glacial acetic acid is a commonly used and effective reagent system for the iodination of such electron-rich heterocyclic compounds. The reaction proceeds by the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with an iodine atom.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound Name	2-Amino-6-methyl-4-pyrimidinol (Starting Material)	2-Amino-5-iodo-6-methyl-4-pyrimidinol (Product)
CAS Number	3977-29-5	22294-57-1
Molecular Formula	C ₅ H ₇ N ₃ O	C ₅ H ₆ IN ₃ O
Molecular Weight	125.13 g/mol	251.03 g/mol
Appearance	Off-white to light yellow powder	Expected to be a solid
Melting Point	>300 °C	Not available
Purity	≥98%	Dependent on purification

Experimental Protocol

This protocol is based on analogous procedures for the iodination of similar pyrimidinone derivatives.

Materials:

- 2-Amino-6-methyl-4-pyrimidinol
- N-Iodosuccinimide (NIS)
- Glacial Acetic Acid
- Distilled Water

- Ethanol

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer

- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

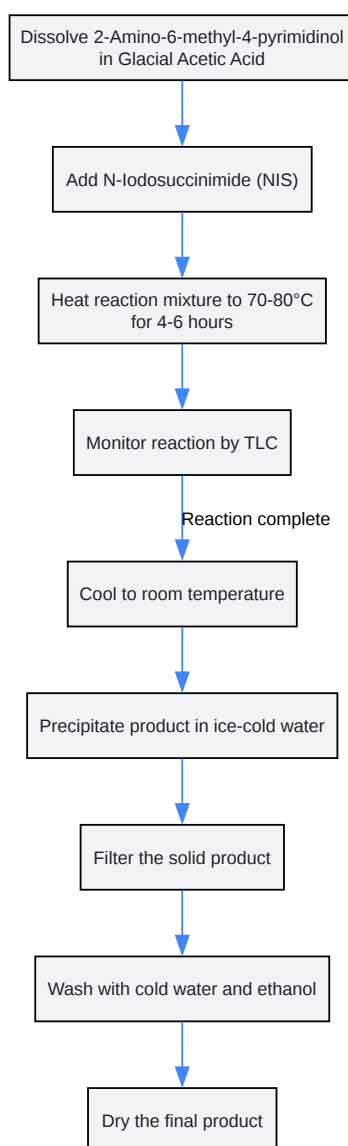
Procedure:

- To a round-bottom flask, add 2-Amino-6-methyl-4-pyrimidinol (1.0 eq).
- Add glacial acetic acid to the flask to dissolve the starting material.
- To this solution, add N-Iodosuccinimide (1.0 eq) portion-wise while stirring.
- Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
- Dry the purified **2-Amino-5-iodo-6-methyl-4-pyrimidinol** product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of **2-Amino-5-iodo-6-methyl-4-pyrimidinol**.



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Caption: Experimental workflow for the synthesis of **2-Amino-5-iodo-6-methyl-4-pyrimidinol**.

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